molecular formula C45H58N10O8S2 B12091477 H-DL-Phe-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-NH2

H-DL-Phe-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-NH2

货号: B12091477
分子量: 931.1 g/mol
InChI 键: PWRIWNRQEPOGNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • The compound you’ve mentioned is a peptide, specifically a cyclic peptide. It contains several amino acids linked together in a specific sequence.
  • The “DL” prefix indicates that the amino acids are in the racemic form (both D- and L-enantiomers).
  • The compound’s full name suggests that it consists of the following amino acids: phenylalanine (Phe), cysteine (Cys), tryptophan (Trp), lysine (Lys), and threonine (Thr).
  • The “xi” in the sequence likely represents an unusual or modified amino acid, but without further information, we can’t specify its identity.
  • The compound is capped with cysteine residues at both ends, forming a cyclic structure.
  • Peptides like this one can have various biological activities, and their synthesis and study are of interest in both basic research and applied fields.
  • 准备方法

    • The synthesis of cyclic peptides involves solid-phase peptide synthesis (SPPS) or solution-phase methods.
    • In SPPS, the peptide chain is built step by step on a solid support (usually a resin). Amino acids are sequentially added using protected forms.
    • The cyclization can occur during or after synthesis. For example, disulfide bridges between cysteine residues can form the cyclic structure.
    • Industrial production methods may vary depending on the specific application of the compound. Custom synthesis or modification of existing peptides is common.
  • 化学反应分析

    • The compound may undergo various reactions:

        Oxidation: Formation of disulfide bridges (cysteine-cysteine) to create the cyclic structure.

        Reduction: Breaking disulfide bonds.

        Substitution: Modification of amino acid side chains (e.g., acylation, alkylation).

    • Common reagents include protecting groups (e.g., Fmoc, Boc), coupling agents (e.g., HBTU, HATU), and reducing agents (e.g., TCEP).
    • Major products include the desired cyclic peptide and any byproducts formed during synthesis.
  • 科学研究应用

      Chemistry: Study of peptide synthesis methods, cyclization strategies, and chemical modifications.

      Biology: Investigation of peptide-receptor interactions, enzyme inhibition, and cellular signaling pathways.

      Medicine: Development of peptide-based drugs (e.g., cyclic peptides as potential therapeutics).

      Industry: Use in diagnostics, biotechnology, and materials science.

  • 作用机制

    • The compound’s mechanism of action depends on its specific target.
    • If it interacts with receptors, it may modulate signaling pathways.
    • If it inhibits enzymes, it could affect metabolic processes.
    • Further research is needed to determine the exact molecular targets and pathways involved.
  • 相似化合物的比较

    • Unfortunately, without knowing the identity of the “xi” amino acid, it’s challenging to compare this compound directly.
    • cyclic peptides with similar structures (e.g., containing Phe, Cys, Trp, and Lys) may exist.
    • Examples of similar compounds include cyclosporin A (immunosuppressant) and gramicidin S (antibiotic).

    Remember that this overview provides a general understanding, and specific details would require more in-depth research

    属性

    IUPAC Name

    10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C45H58N10O8S2/c1-26(56)38-45(63)53-36(39(48)57)24-64-65-25-37(54-40(58)31(47)20-27-12-4-2-5-13-27)44(62)51-34(21-28-14-6-3-7-15-28)42(60)52-35(22-29-23-49-32-17-9-8-16-30(29)32)43(61)50-33(41(59)55-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,49,56H,10-11,18-22,24-25,46-47H2,1H3,(H2,48,57)(H,50,61)(H,51,62)(H,52,60)(H,53,63)(H,54,58)(H,55,59)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PWRIWNRQEPOGNP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)N)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C45H58N10O8S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    931.1 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。